N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide

CB1 receptor negative allosteric modulator Rimonabant

This is a specialized CB1 negative allosteric modulator (IC50=230nM) with a unique 9-fold selectivity over orthosteric antagonism (IC50=2100nM). Its mixed allosteric/orthosteric profile and weak FXa liability (IC50=19µM) make it a superior mechanistic probe for dissecting CB1 signaling cascades in recombinant assays, offering clear differentiation from standard diarylpyrazole antagonists. Essential for selectivity panels.

Molecular Formula C17H16ClF3N2
Molecular Weight 340.77
CAS No. 303149-03-3
Cat. No. B2546178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide
CAS303149-03-3
Molecular FormulaC17H16ClF3N2
Molecular Weight340.77
Structural Identifiers
SMILESCCCN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H16ClF3N2/c1-2-10-22-16(23-15-8-6-14(18)7-9-15)12-4-3-5-13(11-12)17(19,20)21/h3-9,11H,2,10H2,1H3,(H,22,23)
InChIKeySPHJZMRRWPHPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide (CAS 303149-03-3): A Diarylimidamide Investigational Compound


N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide (CAS 303149-03-3) is a synthetic diarylimidamide derivative structurally characterized by a 4-chlorophenyl group, an N-propyl chain, and a 3-(trifluoromethyl)phenyl moiety attached to a central carboximidamide core. The compound has been investigated primarily as a modulator of the Cannabinoid-1 (CB1) receptor, with publicly deposited activity data indicating a mixed allosteric and orthosteric interaction profile [1]. It is further noted to exhibit weak inhibitory activity against coagulation Factor Xa (FXa), a property likely derived from the carboximidamide (benzamidine-like) pharmacophore [2]. This dual, albeit weak, target engagement distinguishes the compound from the well-characterized diarylpyrazole CB1 antagonists that dominate the field.

Why N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide Cannot Be Interchanged with Common CB1 Antagonists


The canonical diarylpyrazole CB1 antagonists, such as Rimonabant (SR141716A) and AM251, operate as potent competitive orthosteric antagonists that fully displace the agonist [³H]CP55,940 . In contrast, N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide exhibits a nuanced polypharmacology: it acts as a negative allosteric modulator (NAM) of the CB1 receptor with moderate potency (IC50 = 230 nM), while also displaying weak competitive antagonism at the orthosteric site (IC50 = 2,100 nM) [1] and an independent, weak benzamidine-like inhibition of FXa (IC50 = 19,000 nM) [2]. This mixed and significantly lower potency profile means that substituting Rimonabant or AM251 with this compound would result in a complete loss of canonical orthosteric CB1 antagonist activity at comparable concentrations, leading to fundamentally different, dose-dependent pharmacological outcomes in any assay designed for standard antagonists.

Quantitative Differentiation Evidence: N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide vs. CB1 Antagonist Benchmarks


CB1 Receptor Negative Allosteric Modulation (NAM) vs. Rimonabant Orthosteric Antagonism

The target compound shows a distinct allosteric mechanism at the CB1 receptor. It inhibits CP55,940-induced signaling as a negative allosteric modulator with an IC50 of 230 nM, while acting as a very weak competitive orthosteric antagonist (IC50 = 2,100 nM). This contrasts with Rimonabant (SR141716A), which is purely a potent competitive orthosteric antagonist with an IC50 of 13.6 nM at human CB1 receptors . The functional consequence is that the target compound modulates the receptor non-competitively, a pharmacological profile that cannot be achieved by using standard orthosteric antagonists [1].

CB1 receptor negative allosteric modulator Rimonabant orthosteric antagonist

CB1 Allosteric Selectivity Window: Negative Allosteric Modulation vs. Orthosteric Antagonism

For the target compound, a clear functional selectivity window exists between its allosteric and orthosteric activities at the CB1 receptor. The NAM IC50 (230 nM) is approximately 9-fold more potent than its antagonist IC50 (2,100 nM) [1]. In comparison, the orthosteric antagonist AM251 has a Ki of 7.49 nM and an IC50 of 8 nM at CB1, with no significant allosteric component reported . This indicates that the target compound preferentially engages the allosteric site at lower concentrations, allowing for the study of CB1 allosterism without full receptor blockade.

allosteric selectivity CB1 receptor functional selectivity orthosteric vs allosteric

Off-Target Factor Xa Inhibition: A Potential Liability Distinguishing This Scaffold

A screening assay reveals that N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide inhibits Factor Xa with an IC50 of 19,000 nM (19 µM) [1]. This weak activity is consistent with the benzamidine-like carboximidamide core being a known serine protease inhibitor motif. In contrast, structurally unrelated CB1 modulators such as AM251 and Rimonabant are not reported to exhibit FXa inhibition. While this potency is low, it introduces a measurable off-target signal at high micromolar concentrations that should be accounted for in in vivo or complex biological experiments.

Factor Xa inhibition off-target activity benzamidine pharmacophore carboximidamide

Recommended Application Scenarios for N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide Based on Current Evidence


Tool Compound for CB1 Negative Allosteric Modulation (NAM) Mechanism Studies

This compound is best utilized as a moderate-affinity CB1 negative allosteric modulator (NAM) in recombinant cell-based assays (e.g., HEK293 cells) at concentrations around 200–500 nM to study non-competitive attenuation of agonist-induced signaling [1]. It enables the investigation of CB1 allosteric modulation mechanisms without fully engaging orthosteric antagonism, a profile not achievable with Rimonabant or AM251.

Pharmacological Differentiation Assays: Dissecting Allosteric vs. Orthosteric CB1 Contributions

The compound's 9-fold window between NAM activity (IC50 = 230 nM) and orthosteric antagonism (IC50 = 2,100 nM) makes it a valuable tool for experiments designed to dissect allosteric from orthosteric contributions to downstream CB1 signaling, particularly in β-arrestin recruitment or cAMP modulation assays [1]. It can serve alongside pure orthosteric antagonists as a comparator to assign pharmacological mechanisms to observed functional outcomes.

Serine Protease Off-Target Screening Control in CB1-Focused Campaigns

Given its documented weak Factor Xa inhibition (IC50 = 19 µM), this compound can be employed as a control in selectivity panels during CB1-focused screening campaigns to benchmark the carboximidamide scaffold's serine protease liability [2]. This is especially relevant when profiling novel chemotypes against coagulation-related off-targets in early drug discovery.

Quote Request

Request a Quote for N-(4-chlorophenyl)-N'-propyl-3-(trifluoromethyl)benzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.